molecular formula C15H13NO2 B10843124 3-Methoxy-4-(m-tolyloxy)benzonitrile

3-Methoxy-4-(m-tolyloxy)benzonitrile

Cat. No.: B10843124
M. Wt: 239.27 g/mol
InChI Key: XMFGJPOABFQKTB-UHFFFAOYSA-N
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Description

3-Methoxy-4-(m-tolyloxy)benzonitrile is a benzonitrile derivative featuring a methoxy group at the 3-position and an m-tolyloxy (3-methylphenoxy) substituent at the 4-position.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-methoxy-4-(3-methylphenoxy)benzonitrile

InChI

InChI=1S/C15H13NO2/c1-11-4-3-5-13(8-11)18-14-7-6-12(10-16)9-15(14)17-2/h3-9H,1-2H3

InChI Key

XMFGJPOABFQKTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The synthesis begins with 3-hydroxy-4-methoxybenzonitrile, which undergoes coupling with m-tolyl bromide in the presence of copper(I) iodide (5 mol%) and potassium carbonate (2 equiv) in dimethylformamide (DMF) at 80°C for 12–24 hours. The reaction proceeds via a copper-mediated aryl-oxygen bond formation, where the base deprotonates the phenol to generate a phenoxide intermediate. This intermediate coordinates with the copper catalyst, enabling nucleophilic displacement of the m-tolyl bromide’s halide group.

Key parameters influencing yield include:

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but risk side reactions such as nitrile hydrolysis.

  • Solvent : Polar aprotic solvents like DMF improve catalyst solubility and intermediate stability.

  • Base : Potassium carbonate outperforms weaker bases (e.g., cesium carbonate) in suppressing byproducts.

Post-reaction workup involves dilution with water, extraction with ethyl acetate, and purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product in 70–75% yield.

Optimization Studies

A systematic study varying copper catalysts revealed that copper(I) iodide provides superior yields (75%) compared to copper(II) acetate (60%) or nanoparticulate copper (65%). Increasing the catalyst loading to 10 mol% marginally improved yields (78%) but raised purification challenges due to residual copper. Prolonged reaction times beyond 24 hours led to decomposition, underscoring the need for strict monitoring via thin-layer chromatography (TLC).

One-Pot Oximation-Dehydration Strategy

Adapted from a patent for 4-methoxybenzonitrile synthesis, this method converts aldehydes to nitriles through sequential oximation and dehydration, offering a high-yielding alternative to traditional coupling approaches.

Synthetic Pathway and Conditions

The protocol involves two stages:

  • Oximation : 3-Methoxy-4-(m-tolyloxy)benzaldehyde reacts with hydroxylamine hydrochloride (1.3 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 25–35°C for 3 hours to form the corresponding oxime.

  • Dehydration : Thionyl chloride (2 equiv) is added dropwise at 0–15°C, and the mixture is stirred for 3 hours to convert the oxime to the nitrile.

The one-pot process eliminates intermediate isolation, achieving an overall yield of 92–93% with high purity (HPLC: 99.0–99.5%).

Table 1: Optimization of One-Pot Synthesis Parameters

ParameterOptimal ValueYield (%)Purity (%)
Reaction Time (h)3 (Stage 1 + 2)92.899.0
Temperature (°C)25–35 (Stage 1)93.299.0
SolventDichloromethane91.399.3
ScalePilot (20 kg)93.999.5

Mechanistic Insights

The oximation step proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl, forming an oxime intermediate. Thionyl chloride then acts as a dehydrating agent, converting the oxime’s C=N-OH group to a nitrile (C≡N) through a proposed intermediate sulfonamide species.

Mitsunobu Reaction for Ether Linkage Formation

The Mitsunobu reaction offers a complementary route for constructing the m-tolyloxy moiety under mild conditions, ideal for acid-sensitive substrates.

Procedure and Efficiency

3-Hydroxy-4-methoxybenzonitrile is reacted with m-cresol using diethyl azodicarboxylate (DEAD, 1.2 equiv) and triphenylphosphine (1.2 equiv) in tetrahydrofuran (THF) at 0°C to room temperature. The reaction completes within 4 hours, yielding 80–85% product after purification via silica gel chromatography.

Advantages and Limitations

  • Advantages : Mild conditions (ambient temperature), high functional group tolerance.

  • Limitations : High cost of reagents (DEAD, triphenylphosphine), challenges in byproduct removal (triphenylphosphine oxide).

Characterization and Analytical Validation

All synthetic routes require rigorous characterization to confirm product identity and purity:

Spectroscopic Analysis

  • 1H NMR (CDCl3): δ 7.58–7.60 (dd, 2H, aromatic), 6.94–6.96 (dd, 2H, aromatic), 3.86 (s, 3H, OCH3), 2.39 (s, 3H, CH3).

  • HPLC : Purity ≥99% with retention time matching authentic standards.

  • Mass Spectrometry : [M+H]+ at m/z 240.1 (calculated: 239.27).

Purity Assessment

Karl Fischer titration confirms low water content (KF = 0.02–0.03%), critical for stability in downstream applications.

Comparative Evaluation of Methods

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)CostScalability
Ullmann Coupling70–7598ModerateHigh
One-Pot Synthesis90–9399+LowPilot-tested
Mitsunobu Reaction80–8598HighLimited

The one-pot method excels in yield and scalability, while Ullmann coupling balances cost and simplicity. Mitsunobu reactions are reserved for specialized substrates requiring mild conditions.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-(m-tolyloxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methoxy-4-(m-tolyloxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly as an antagonist for certain receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-methoxy-4-(m-tolyloxy)benzonitrile involves its interaction with specific molecular targets. For instance, it has been studied as an antagonist for the androgen receptor, where it binds to the receptor and inhibits its activity. This interaction can modulate various cellular pathways and affect processes such as cell proliferation and differentiation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzonitrile Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
3-Methoxy-4-(4-nitrobenzyl)benzonitrile 4-nitrobenzyl C₁₅H₁₂N₂O₃ 268.27 Synthesized via reflux of 4-hydroxy-3-methoxybenzaldehyde and 1-(bromomethyl)-4-nitrobenzene .
3-Methoxy-4-(trifluoromethyl)benzonitrile 4-trifluoromethyl C₉H₆F₃NO 201.15 Toxic if inhaled (GHS H331); used in OLED materials; SMILES: COC1=C(C=CC(=C1)C#N)C(F)(F)F .
3-Ethoxy-4-methoxybenzonitrile 3-ethoxy, 4-methoxy C₁₀H₁₁NO₂ 177.20 Melting point: 72°C; crystalline powder; ≥98% purity .
4-Formyl-3-methoxybenzonitrile 4-formyl, 3-methoxy C₉H₇NO₂ 161.16 Boiling point: 318.2°C; density: 1.18 g/cm³; used in Schiff base synthesis .
Compound I (oxadiazole derivative) 1,3,4-oxadiazole ring C₁₇H₁₃N₃O₄ 323.31 Crystal structure: Rint = 0.087; θmax = 27.5°; space group P-1 .
3-Methoxy-4-(3-oxopropoxy)benzonitrile 3-oxopropoxy C₁₁H₁₁NO₄ 221.21 High-cost building block (€1,464/500 mg); used in advanced organic synthesis .

Structural and Electronic Comparisons

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The m-tolyloxy and methoxy groups in the target compound are electron-donating, enhancing aromatic ring electron density. This contrasts with derivatives like 3-Methoxy-4-(trifluoromethyl)benzonitrile , where the CF₃ group is strongly electron-withdrawing, reducing reactivity in electrophilic substitutions .
    • 4-Nitrobenzyl (in ) and formyl (in ) substituents introduce electron-withdrawing effects, altering redox properties and stability .
  • Steric Effects :

    • The m-tolyloxy group introduces steric bulk compared to smaller substituents like methoxy or ethoxy. This may reduce crystallization efficiency, as seen in Compound I (), where the oxadiazole ring contributes to a complex crystal lattice .

Physicochemical Properties

  • Solubility and Melting Points :

    • 3-Ethoxy-4-methoxybenzonitrile (mp 72°C) has lower melting points than nitro- or trifluoromethyl-containing derivatives due to reduced intermolecular forces .
    • The formyl group in 4-Formyl-3-methoxybenzonitrile increases polarity, correlating with its high boiling point (318.2°C) .
  • Safety Profiles :

    • 3-Methoxy-4-(trifluoromethyl)benzonitrile exhibits high toxicity (GHS H331), whereas compounds like 3-Ethoxy-4-methoxybenzonitrile have milder safety profiles .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Methoxy-4-(m-tolyloxy)benzonitrile, and how can reaction parameters be optimized for high purity?

  • Methodological Answer : A two-step approach is typically employed: (1) aryl ether formation between 3-methoxyphenol and a halogenated benzonitrile derivative (e.g., 4-fluoro-3-methoxybenzonitrile) using a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. (2) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Yield optimization (~60–75%) requires careful stoichiometric control (1:1.2 molar ratio of phenol to halide) and inert atmosphere to prevent oxidation . For green synthesis insights, ionic liquids (e.g., [HSO₃-b-Py]·HSO₄) can replace traditional solvents, enhancing recyclability and reducing metal catalyst dependency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • FT-IR : Expect strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C aryl ether). Methoxy C-O appears at ~2830 cm⁻¹ .
  • NMR : In 1^1H NMR, the methoxy group resonates as a singlet at δ 3.8–3.9 ppm. Aromatic protons adjacent to electron-withdrawing groups (e.g., nitrile) show downfield shifts (δ 7.2–8.0 ppm). 13^{13}C NMR will display the nitrile carbon at ~115 ppm .
  • UV-Vis : Conjugation between the aryl ether and nitrile groups results in a λmax\lambda_{\text{max}} near 270–290 nm . Cross-validate with computational methods (e.g., DFT) to resolve ambiguities .

Q. How should researchers approach the purification of this compound, and what solvent systems are optimal for crystallization?

  • Methodological Answer : Post-synthesis, use liquid-liquid extraction (dichloromethane/water) to remove unreacted precursors. For crystallization, a 2:1 ethanol/water mixture at 4°C yields needle-like crystals. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase). Storage at 2–8°C in amber vials prevents photodegradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the electronic properties and potential bioactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Fukui indices identify nucleophilic/electrophilic sites for functionalization .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). The nitrile and methoxy groups may form hydrogen bonds with active-site residues, as seen in similar benzonitrile derivatives .

Q. What strategies resolve contradictions in experimental data, such as discrepancies in reaction yields or spectroscopic assignments?

  • Methodological Answer :
  • Yield Discrepancies : Re-examine reaction conditions (e.g., moisture sensitivity of intermediates, catalyst loading). Use 1^1H NMR to quantify unreacted starting materials .
  • Spectral Ambiguities : Compare experimental IR/NMR with computed spectra (DFT). For example, overlapping aromatic signals can be deconvoluted using 2D NMR (COSY, HSQC) .

Q. How does the electron-withdrawing nitrile group influence the compound’s reactivity in cross-coupling reactions or surface adsorption studies?

  • Methodological Answer : The nitrile group enhances electrophilicity , facilitating Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). In surface science, the nitrile’s lone pair enables strong adsorption on metal surfaces (e.g., Ag, Au) via σ-donation, as demonstrated by benzonitrile derivatives in interfacial studies .

Q. What role could this compound play in CO₂ fixation or green chemistry applications?

  • Methodological Answer : As a dehydrating agent , the nitrile moiety may stabilize intermediates in CO₂ conversion reactions (e.g., dimethyl carbonate synthesis). Test its efficacy in biphasic systems (ionic liquid/CO₂) at 100–120°C, monitoring conversion via GC-MS. Compare with benzonitrile’s reported CO₂Fix value (2.92) to assess potential .

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